molecular formula C17H10N2O5 B1665072 (E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile CAS No. 638213-98-6

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

Cat. No. B1665072
M. Wt: 322.27 g/mol
InChI Key: IUGRBTCJEYEDIY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C17H10N2O5. It is used for research and development purposes . This compound is also known as AGL 2263 and is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic compounds containing benzoxazole moieties have been synthesized for their potential biological activities. These compounds, including those similar to (E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile, were elucidated using elemental analysis and spectral data (Abdelhamid, Baghos, & Halim, 2008).
  • The electrochemical and electrogenerated chemiluminescence (ECL) properties of benzoxazole derivatives have been studied, indicating their potential in photonics and electronics due to their efficient luminophore characteristics (Zhao et al., 2015).

Biological Applications

  • Some 2-oxo-3H-benzoxazole derivatives, which are structurally similar to the compound , have shown a range of biological properties, including analgesic and anti-inflammatory activities. These compounds have been studied extensively for developing new analgesic and anti-inflammatory compounds (Gülcan et al., 2003).

Photophysical and Antimicrobial Studies

  • Novel benzoxazole derivatives have been synthesized and shown to possess strong luminescence in solutions and solid state, indicating their potential in electroluminescent applications (Olkhovik et al., 2011).
  • Some benzoxazole derivatives have been evaluated for their antimicrobial activities, with several demonstrating notable effects against various microorganisms (Karalı et al., 2004).

properties

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRBTCJEYEDIY-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Reactant of Route 6
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

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